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Compound of Interest

Compound Name:
6-Methoxypyrazine-2-carboxylic

acid

Cat. No.: B183360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Methoxypyrazine-2-carboxylic acid. Due to the limited availability of public experimental

spectra for this specific compound, this guide combines known properties, predicted

spectroscopic data based on analogous compounds, and detailed experimental protocols for

acquiring such data. This document is intended to serve as a valuable resource for researchers

in medicinal chemistry, analytical chemistry, and drug development.

Chemical Properties
Basic chemical information for 6-Methoxypyrazine-2-carboxylic acid is summarized in the

table below.
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Property Value

CAS Number 24005-61-6[1][2]

Molecular Formula C₆H₆N₂O₃[1][2]

Molecular Weight 154.12 g/mol [2]

IUPAC Name 6-methoxypyrazine-2-carboxylic acid[1][2]

Synonyms 6-Methoxy-2-pyrazinecarboxylic acid

Melting Point 176-181 °C[2]

Boiling Point 176-181 °C[2]

Predicted Spectroscopic Data
The following tables present predicted spectroscopic data for 6-Methoxypyrazine-2-
carboxylic acid. These predictions are based on the analysis of structurally similar

compounds, such as 2-pyrazinecarboxylic acid and various methoxy-substituted pyrazines, as

well as established principles of spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.0 Broad Singlet 1H
Carboxylic Acid (-

COOH)

~8.6 Singlet 1H Pyrazine Ring H-3

~8.3 Singlet 1H Pyrazine Ring H-5

~4.0 Singlet 3H Methoxy (-OCH₃)

Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
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Chemical Shift (δ) ppm Assignment

~165 Carboxylic Acid Carbonyl (C=O)

~160 Pyrazine Ring C-6

~145 Pyrazine Ring C-2

~140 Pyrazine Ring C-3

~135 Pyrazine Ring C-5

~55 Methoxy Carbon (-OCH₃)

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad, Strong
O-H stretch (Carboxylic Acid)

[3][4]

~3100 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch (Methoxy)

1725-1700 Strong
C=O stretch (Carboxylic Acid)

[3][5]

1600-1450 Medium-Strong
Aromatic C=C and C=N

stretch[6]

~1250 Strong
Asymmetric C-O-C stretch

(Methoxy)

~1050 Medium
Symmetric C-O-C stretch

(Methoxy)

Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
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The predicted mass-to-charge ratios for various adducts of 6-Methoxypyrazine-2-carboxylic
acid are listed below.[7]

Adduct Predicted m/z

[M+H]⁺ 155.04512

[M+Na]⁺ 177.02706

[M-H]⁻ 153.03056

[M+NH₄]⁺ 172.07166

[M+K]⁺ 193.00100

Experimental Protocols
The following sections detail generalized experimental protocols for the acquisition of

spectroscopic data for 6-Methoxypyrazine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A general workflow for acquiring NMR spectra is depicted below.

Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg in
~0.7 mL Deuterated Solvent

(e.g., DMSO-d6)

Transfer to
5 mm NMR Tube

Place tube in
NMR Spectrometer

(≥400 MHz)

Lock on Solvent Signal
and Shim Magnet

Set Acquisition Parameters
(Pulse Program, Scans)

Acquire 1H and
13C Spectra

Fourier Transform
Raw Data (FID)

Phase and Baseline
Correction

Reference Spectra
(e.g., to TMS)

Integrate Peaks
(1H NMR)

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

Detailed Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 6-Methoxypyrazine-2-carboxylic
acid in a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. The choice of
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solvent is critical to ensure solubility and minimize overlapping signals.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Tune and match the probe to the proton frequency.

Acquire a standard one-dimensional ¹H spectrum.

Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).

Optimize the number of scans, acquisition time, and relaxation delay to achieve a good

signal-to-noise ratio and accurate integration.

¹³C NMR Acquisition:

Tune and match the probe to the carbon frequency.

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon signal.

Set the spectral width to encompass the expected range of carbon chemical shifts

(typically 0-200 ppm).

A significantly larger number of scans will be necessary compared to ¹H NMR due to the

low natural abundance of the ¹³C isotope.

Data Processing: Process the raw free induction decay (FID) data using appropriate NMR

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing the spectra (typically to tetramethylsilane, TMS, at 0.00 ppm). For ¹H NMR, the

peaks should be integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
The workflow for obtaining an IR spectrum of a solid sample is outlined below.
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Sample Preparation (ATR) Data Acquisition Data Processing

Place a small amount of
solid sample directly
onto the ATR crystal

Apply pressure to ensure
good contact

Record a background
spectrum of the

empty ATR crystal

Acquire the sample
spectrum over the

desired range
(e.g., 4000-400 cm-1)

Calculate the ratio of the
sample spectrum to the
background spectrum

Present the final spectrum
as % Transmittance or

Absorbance vs. Wavenumber

Click to download full resolution via product page

Caption: Workflow for solid-state IR spectroscopy using ATR.

Detailed Methodology (Attenuated Total Reflectance - ATR):

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum to remove contributions from the instrument and

atmosphere.

Sample Application: Place a small amount of the solid 6-Methoxypyrazine-2-carboxylic
acid sample directly onto the ATR crystal.

Data Acquisition: Apply pressure to the sample using the ATR's pressure arm to ensure good

contact with the crystal. Acquire the sample spectrum over the desired range, typically 4000-

400 cm⁻¹.

Data Processing: The final spectrum is presented as the ratio of the sample spectrum to the

background spectrum, usually in terms of percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
The general process for analyzing a sample by mass spectrometry is shown below.
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Sample Preparation MS Analysis Data Processing

Dissolve a small amount
of sample in a volatile

solvent (e.g., Methanol)

Introduce sample into
the ion source (e.g., ESI) Ionize the sample

Separate ions by
mass-to-charge ratio (m/z)

in the mass analyzer
Detect the ions Generate a mass spectrum

(Intensity vs. m/z)

Analyze the spectrum to
identify the molecular ion

and fragmentation patterns

Click to download full resolution via product page

Caption: General workflow for mass spectrometry analysis.

Detailed Methodology (Electrospray Ionization - ESI):

Sample Preparation: Dissolve a small amount of 6-Methoxypyrazine-2-carboxylic acid in a

suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately

1-10 µg/mL.

Instrumentation: Employ a mass spectrometer equipped with an ESI source.

Data Acquisition:

Infuse the sample solution directly into the ESI source at a constant flow rate.

Optimize the ion source parameters, such as capillary voltage and desolvation

temperature, to achieve stable and efficient ionization.

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500).

Both positive and negative ion modes should be used to detect different adducts.

Data Processing: The resulting data is processed to generate a mass spectrum, which is a

plot of ion intensity versus m/z. The spectrum is then analyzed to identify the molecular ion

peak and any characteristic fragment ions. For high-resolution mass spectrometry (HRMS),

the exact mass can be used to confirm the elemental composition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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